One key area of scientific research on Bifenazate focuses on understanding its mode of action. Bifenazate belongs to the class of acaricides and insecticides known as Diphenylacetamides. Research suggests that Bifenazate disrupts mitochondrial electron transport in pest cells []. This process hinders the production of ATP, the cell's primary energy source, ultimately leading to pest death []. Understanding this mechanism allows researchers to develop strategies to manage pest resistance and design new acaricides and insecticides with similar modes of action.
Another area of scientific research explores Bifenazate's effectiveness against specific pests. Studies have demonstrated its efficacy against a broad range of mite species, including twospotted spider mites, citrus red mites, and broad mites [, ]. Additionally, research shows promise in using Bifenazate to control certain insect pests, such as thrips and whiteflies []. These studies provide valuable data for pest control professionals and growers, allowing them to make informed decisions about using Bifenazate in their integrated pest management (IPM) programs.
Bifenazate is a selective acaricide and insecticide belonging to the carbazate class. Its chemical name is hydrazinecarboxylic acid, 2-(4-methoxy-[1,1-biphenyl]-3-yl), 1-methylethyl ester, and it has a molecular formula of C17H20N2O3 with a molecular weight of 300.36 g/mol. Registered for agricultural use since 1999, Bifenazate is primarily utilized for controlling mite pests in various crops, including greenhouse and ornamental plants .
The compound’s mode of action involves blocking or closing gamma-aminobutyric acid (GABA)-activated chloride channels in susceptible pests, leading to over-excitation of their peripheral nervous systems . Due to its specific targeting mechanism, Bifenazate is considered an important tool in integrated pest management strategies.
In soil, Bifenazate exhibits rapid degradation with a half-life of around 7.2 hours in aerobic conditions. Its degradation pathways are influenced by factors such as pH and the presence of light .
The synthesis of Bifenazate typically involves the reaction of hydrazine derivatives with carboxylic acids or their esters. Specific synthetic routes may vary among manufacturers but generally include:
Detailed methodologies can vary based on specific industrial practices but maintain these core steps for effective synthesis.
Bifenazate is primarily used in agriculture for controlling mite populations on various crops, including:
Its effectiveness against specific mite species makes it a valuable component in pest management programs aimed at minimizing chemical residues while maintaining crop health .
Studies have shown that Bifenazate can interact with other pesticides when used in tank mixtures. Compatibility assessments are recommended prior to application to ensure efficacy and minimize adverse effects on both target and non-target organisms . Additionally, Bifenazate's impact on beneficial predatory species has been documented, highlighting its potential role in integrated pest management strategies where biological control agents are employed alongside chemical treatments.
Bifenazate shares structural similarities with several other compounds used in agriculture. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Class | Mode of Action | Toxicity Profile |
---|---|---|---|
Abamectin | Avermectin | Activates glutamate-gated chloride channels | Moderate to high toxicity |
Fenpyroximate | Pyridazinone | Inhibits mitochondrial respiration | Moderate toxicity |
Spinosad | Spinosyn | Activates nicotinic acetylcholine receptors | Low toxicity |
Acrinathrin | Pyrethroid | Disrupts sodium channel function | Moderate toxicity |
Bifenazate is unique due to its specific targeting of GABA receptors compared to others that may affect different neurotransmitter systems or cellular functions. This specificity may contribute to its lower toxicity profile for non-target organisms while effectively controlling pest populations.
Bifenazate is an aromatic carbohydrazate whose molecular formula is C₁₇H₂₀N₂O₃ and whose exact mass is 300.35 g mol⁻¹ [1] [2].
Descriptor | Value | Source |
---|---|---|
Molecular formula | C₁₇H₂₀N₂O₃ [1] | 1 |
Molecular weight (g mol⁻¹) | 300.35 [2] | 4 |
Exact mass (g mol⁻¹) | 300.147 [6] | 5 |
Hydrogen bond donors | 1 [3] | 2 |
Hydrogen bond acceptors | 3 [3] | 2 |
Rotatable bonds | 7 [3] | 2 |
Property | Quantitative value | Experimental conditions | Source |
---|---|---|---|
Melting point | 122 – 125 °C | Differential scanning calorimetry | 4 [2] / 6 [7] |
Density | 1.19 – 1.31 g cm⁻³ | 25 °C | 7 [8] / 4 [2] |
Vapor pressure | < 1 × 10⁻⁸ atm | 25 °C | 7 [8] |
Logarithm of the octanol–water partition coefficient | 3.4 – 3.5 | 38 °C (shake-flask) | 7 [8] / 11 [9] |
Dissociation constant (pKₐ) | 12.94 | 23 °C, aqueous buffer | 7 [8] |
Aqueous solubility | 2.1 mg L⁻¹ | 20 °C, neutral water | 7 [8] |
Solubility in ethyl acetate | 102 g L⁻¹ | 20 °C | 7 [8] |
Solubility in methanol | 45 g L⁻¹ | 20 °C | 11 [9] |
Bifenazate is practically insoluble in water (milligram-per-litre range) but readily dissolves in medium-polarity organic solvents such as ethyl acetate and acetonitrile, reflecting a moderate hydrophobic character (logarithm of the octanol–water partition coefficient ≈ 3.5) [8] [9]. Dissociation is negligible in environmental waters because the dissociation constant lies well above neutral pH [8].
Hydrolytic stability is pH-dependent: half-life values fall from approximately nine days under acidic conditions (Potential of Hydrogen value four) to less than one hour in alkaline water (Potential of Hydrogen value nine) [10] [9]. The first step is oxidation to bifenazate-diazene, followed by hydrolytic cleavage that yields 3-hydroxy-4-methoxybiphenyl and 3,4-dihydroxybiphenyl [9].
Thermogravimetric data show no mass loss below about 200 °C; rapid decomposition with exotherm occurs near 240 °C, indicating that routine processing temperatures pose minimal risk of thermal breakdown [7].
Direct photolysis proceeds rapidly in sunlit surface waters: half-life values of sixteen hours (simulated summer sunlight, Potential of Hydrogen value five) [10] and 0.9 day (twelve-hour light–dark cycles, Potential of Hydrogen value five) [9] have been measured. Identified photoproducts include bifenazate-diazene, 3,4-dihydroxybiphenyl, 3-hydroxy-4-methoxybiphenyl and carbon dioxide [9] [11]. Photolysis on soil is negligible because the parent compound already degrades in darkness with a soil aerobic half-life of roughly seven hours [10] [12].
Matrix & condition | Half-life | Principal products | Source |
---|---|---|---|
Buffer, Potential of Hydrogen 4, 25 °C | 6.3 – 9.1 days | Bifenazate-diazene | 10 [10] / 11 [9] |
Buffer, Potential of Hydrogen 7, 25 °C | 7.7 hours – 20 hours | Bifenazate-diazene | 10 [10] / 11 [9] |
Buffer, Potential of Hydrogen 9, 25 °C | 0.45 – 1.6 hours | Bifenazate-diazene | 10 [10] / 11 [9] |
Sunlit water, Potential of Hydrogen 5 | 16 hours | 3-hydroxy-4-methoxybiphenyl, 3,4-dihydroxybiphenyl | 10 [10] |
Simulated sunlight (twelve-hour cycles) | 0.72 – 0.9 day | Same as above | 11 [9] |
Aerobic soil (dark, 25 °C) | 7.2 hours | 4-methoxybiphenyl | 12 [12] |
Two scalable routes are employed commercially.
Sequential nitration–reduction–diazotisation–carbamoylation sequence (Figure 1):
Two-step electrophilic substitution–decarboxylation route:
Route | Step count | Key reagents | Global yield | Notable advantages | Source |
---|---|---|---|---|---|
Nitration–reduction–diazotisation–acylation | 6 | Nitric acid, dimethyl carbonate, Raney nickel, stannous chloride, isopropyl chloroformate | 65 – 70% | Widely demonstrated at tonne scale; inexpensive raw materials | 17 [13] |
Diisopropyl azodicarboxylate route | 2 | Diisopropyl azodicarboxylate, Lewis acid (aluminium chloride) | 26% | Minimal reaction stages; reduced waste streams | 18 [14] |
The most critical intermediates across current manufacturing platforms are:
Irritant;Health Hazard;Environmental Hazard